Cas no 2034481-96-2 (5-chloro-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]thiophene-2-carboxamide)

5-Chloro-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]thiophene-2-carboxamide is a specialized organic compound featuring a thiophene-carboxamide core with a chloro substituent and a hydroxyalkyl-thiophene side chain. Its molecular structure offers versatility in synthetic applications, particularly in pharmaceutical and materials chemistry. The presence of both chloro and hydroxy functional groups enhances reactivity, enabling selective modifications for targeted derivatives. The thiophene rings contribute to electronic properties, making it potentially useful in conjugated systems or as a pharmacophore in drug discovery. This compound’s balanced polarity and functional group arrangement suggest utility in intermediate synthesis or as a scaffold for bioactive molecule development. Proper handling and storage are recommended due to its reactive moieties.
5-chloro-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]thiophene-2-carboxamide structure
2034481-96-2 structure
Product Name:5-chloro-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]thiophene-2-carboxamide
CAS No:2034481-96-2
MF:C14H16ClNO2S2
MW:329.865340232849
CID:5351003
Update Time:2025-06-10

5-chloro-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]thiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-carboxamide
    • 5-chloro-N-(5-hydroxy-3-thiophen-3-ylpentyl)thiophene-2-carboxamide
    • 5-chloro-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]thiophene-2-carboxamide
    • Inchi: 1S/C14H16ClNO2S2/c15-13-2-1-12(20-13)14(18)16-6-3-10(4-7-17)11-5-8-19-9-11/h1-2,5,8-10,17H,3-4,6-7H2,(H,16,18)
    • InChI Key: YVCFEVNZTCYBFF-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(NCCC(C2=CSC=C2)CCO)=O)S1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 320
  • XLogP3: 3.6
  • Topological Polar Surface Area: 106

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Additional information on 5-chloro-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]thiophene-2-carboxamide

5-Chloro-N-[5-Hydroxy-3-(Thiophen-3-Yl)Pentyl]Thiophene-2-Carboxamide: A Comprehensive Overview

The compound 5-chloro-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]thiophene-2-carboxamide (CAS No. 2034481-96-2) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a thiophene ring, a chlorine substituent, and a hydroxypentyl chain with a thiophene substituent. The combination of these functional groups makes it a versatile compound with diverse applications.

Recent studies have highlighted the importance of thiophene derivatives in the development of advanced materials, particularly in the field of electronics. The thiophene ring in this compound is known for its aromatic stability and ability to participate in π-conjugation, which enhances its electronic properties. The presence of the chlorine atom further modulates the electronic characteristics, making it suitable for applications in organic semiconductors and optoelectronic devices. Researchers have explored the use of similar compounds in creating flexible electronics and organic light-emitting diodes (OLEDs), where their stability and conductivity are highly valued.

The hydroxypentyl chain attached to the molecule introduces additional functionality. Hydroxyl groups are known for their ability to form hydrogen bonds, which can influence the solubility and intermolecular interactions of the compound. This feature is particularly useful in drug delivery systems, where controlled release mechanisms rely on such interactions. Recent advancements in nanotechnology have also seen the use of similar hydroxyl-containing compounds in the synthesis of biocompatible nanoparticles, enhancing their suitability for medical applications.

The synthesis of 5-chloro-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]thiophene-2-carboxamide involves a series of carefully designed organic reactions. The process typically begins with the preparation of intermediate thiophene derivatives, followed by substitution reactions to introduce the chlorine atom and hydroxypentyl chain. The final step involves amide bond formation, which ties together the various functional groups into a single molecule. This multi-step synthesis highlights the complexity and precision required in modern organic chemistry.

One of the most promising areas of application for this compound is in pharmaceutical research. Its unique structure allows for potential interactions with biological systems, making it a candidate for drug development. Recent studies have explored its role as a potential inhibitor of certain enzymes involved in metabolic pathways. The hydroxypentyl chain has shown promise in improving bioavailability, while the thiophene ring contributes to molecular stability. These properties make it an attractive candidate for further preclinical testing.

In addition to its biological applications, 5-chloro-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]thiophene-2-carboxamide has shown potential in environmental chemistry. Its ability to form stable complexes with metal ions has led to investigations into its use as a chelating agent for heavy metal removal from contaminated water sources. This application aligns with growing concerns over environmental pollution and the need for efficient remediation techniques.

The versatility of this compound is further evidenced by its role in polymer science. The thiophene ring's conjugation capabilities make it an ideal building block for conducting polymers, which are used in energy storage devices such as batteries and supercapacitors. Recent breakthroughs in polymer synthesis have demonstrated how such molecules can significantly enhance the performance of these devices by improving charge transport mechanisms.

In conclusion, 5-chloro-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]thiophene-2-carboxamide (CAS No. 2034481-96-2) is a multifaceted compound with applications spanning across various scientific disciplines. Its unique structure, combined with recent advancements in chemical research, positions it as a valuable tool in both academic and industrial settings. As ongoing studies continue to uncover new properties and uses, this compound is poised to play an increasingly important role in shaping future innovations.

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